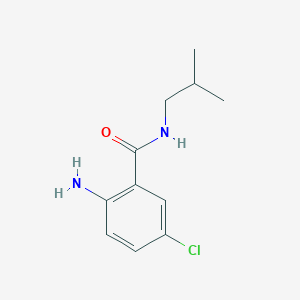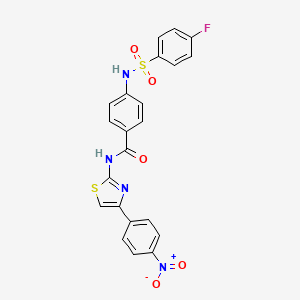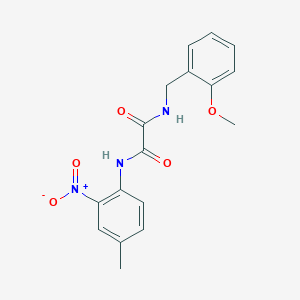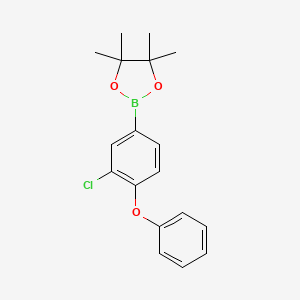![molecular formula C24H28N4O3S B2754298 N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021054-93-2](/img/structure/B2754298.png)
N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This compound was identified through lead optimization efforts, which involved pairing a new ether-based scaffold with a novel sulfone-based head group .
Synthesis Analysis
The synthesis of this compound involved the use of a new ether-based scaffold and a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .Molecular Structure Analysis
The molecular structure of this compound involves a new ether-based scaffold and a novel sulfone-based head group . The structure was designed to identify a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were designed to create a potent and selective GIRK1/2 activator . The reactions were evaluated in tier 1 DMPK assays, and the resulting compounds displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were evaluated in tier 1 DMPK assays . The compound displayed nanomolar potency as a GIRK1/2 activator and showed improved metabolic stability over the prototypical urea-based compounds .科学的研究の応用
Synthesis and Biological Evaluation
- A study by Rahmouni et al. (2016) involved the synthesis of a series of pyrazolopyrimidines, which are structurally similar to the compound . These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, with a focus on their potential as anticancer agents (Rahmouni et al., 2016).
Antimicrobial Activity
- Hafez et al. (2015) reported the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds were tested for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Hafez et al., 2015).
Anticonvulsant Properties
- Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, which share some structural features with the compound of interest. Their research provides insight into the potential use of such compounds in treating convulsions (Kubicki et al., 2000).
Anticancer Agents
- Alam et al. (2016) designed and synthesized a series of pyrazole derivatives, evaluating them for topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines. This study is relevant for understanding the anticancer potential of structurally similar compounds (Alam et al., 2016).
Molecular Interaction Studies
- Shim et al. (2002) investigated the molecular interaction of a pyrazole-3-carboxamide derivative with the CB1 cannabinoid receptor. Although focusing on a different compound, this study offers insights into how similar compounds might interact with biological targets (Shim et al., 2002).
Antifungal Activity
- Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against various phytopathogenic fungi. This study shows the potential use of related compounds in agriculture or medicine as antifungal agents (Wu et al., 2012).
Polymer Synthesis
- Hsiao et al. (1999) explored the synthesis and properties of aromatic polyamides containing the cyclohexane structure, relevant to the cyclohexyl component in the compound of interest. This research contributes to understanding the applications of such compounds in material science (Hsiao et al., 1999).
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound can modulate the excitability of cells . .
将来の方向性
生化学分析
Biochemical Properties
The compound N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
This compound, as a GIRK channel activator, can influence cell function by modulating the excitability of cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . It can bind to these channels, leading to their activation . This can result in changes in gene expression and cellular metabolism .
特性
IUPAC Name |
N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-22-20(24(29)25-18-10-6-3-7-11-18)14-21(17-8-4-2-5-9-17)26-23(22)28(27-16)19-12-13-32(30,31)15-19/h2,4-5,8-9,14,18-19H,3,6-7,10-13,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJIGICADINFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2754217.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2754219.png)


![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)

![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2754229.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2754230.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)
![Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate](/img/structure/B2754235.png)
![Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2754236.png)

